4-Amino-n-(naphthalen-1-yl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-naphthalen-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-13-8-10-14(11-9-13)21(19,20)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJZWPSLOFRBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303447 | |
| Record name | 4-amino-n-(naphthalen-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-77-1 | |
| Record name | NSC158370 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-n-(naphthalen-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
In the Hinsberg reaction, 4-aminobenzenesulfonyl chloride reacts with 1-aminonaphthalene under basic conditions. The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming a sulfonamide linkage. The reaction is typically conducted in aqueous KOH (10% w/v) with benzenesulfonyl chloride added dropwise to the amine solution. Vigorous shaking ensures mixing, and unreacted sulfonyl chloride is eliminated by stoichiometric adjustment.
Optimization and Challenges
Key challenges include achieving stoichiometric balance to avoid residual reactants. Excess amine or sulfonyl chloride leads to layered impurities, necessitating precise drops of additional amine to consume unreacted sulfonyl chloride. The final product is isolated via acidification, filtration, and recrystallization. While this method is straightforward, yields are moderate (60–75%) due to side reactions such as over-sulfonation or hydrolysis of the sulfonyl chloride.
Chlorosulfonation and Amidation Approach
A patent-pending method (CN106336366A) outlines a multi-step synthesis route adaptable to this compound, leveraging chlorosulfonation and amidation.
Stepwise Synthesis
- Acetylation : β-Phenethylamine is acetylated using acetic acid or acetic anhydride (1:1.25 weight ratio) under reflux for 3–5 hours. This step protects the amine group, yielding N-acetyl-β-phenethylamine.
- Chlorosulfonation : The acetylated intermediate undergoes chlorosulfonation with chlorosulfonic acid (1:1.42–3.6 weight ratio) at 50–70°C for 2–4 hours. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is added to generate the sulfonyl chloride intermediate.
- Amidation : The sulfonyl chloride reacts with 1-aminonaphthalene in dichloromethane or chloroform, facilitated by ammonium chloride. The reaction proceeds at 60–75°C for 2–4 hours, forming the sulfonamide bond.
- Hydrolysis and Purification : The acetyl protecting group is removed using 18–30% sodium hydroxide under reflux, followed by acidification with HCl to precipitate the product. Recrystallization from methanol or ethanol yields pure this compound.
Key Advantages
This method achieves higher yields (80–85%) due to controlled reaction conditions and reduced waste. The use of PCl₅ minimizes chlorosulfonic acid consumption, lowering production costs.
Palladium-Catalyzed Cross-Coupling and Nitro Reduction
A structure-based approach reported in the Journal of Medicinal Chemistry employs palladium-catalyzed cross-coupling to assemble the naphthalene-sulfonamide framework.
Synthetic Pathway
- Electrophilic Substitution : 1-Methoxy-4-nitronaphthalene undergoes iodination with N-iodosuccinimide (NIS), yielding 1-methoxy-4-nitro-2-iodonaphthalene.
- C–S Cross-Coupling : The iodide intermediate reacts with 4-aminobenzenesulfonamide via a Pd-catalyzed C–S coupling using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). This step forms the biaryl sulfonamide structure.
- Nitro Reduction : The nitro group is reduced to an amine using iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C), yielding the final product.
Performance Metrics
This method offers regioselectivity and functional group tolerance, with yields exceeding 70%. Catalytic hydrogenation is preferred for cleaner reduction, though iron-mediated reduction is cost-effective.
Alternative Methods and Recent Advances
Microwave-Assisted Synthesis
Recent studies explore microwave irradiation to accelerate sulfonamide formation. Reactions between 4-aminobenzenesulfonyl chloride and 1-aminonaphthalene in DMF under microwaves (100°C, 15 min) achieve 90% conversion, reducing reaction times from hours to minutes.
Solid-Phase Synthesis
Immobilizing 1-aminonaphthalene on Merrifield resin enables iterative sulfonylation and cleavage, yielding high-purity products. This method is scalable but requires specialized equipment.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Amino-n-(naphthalen-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-n-(naphthalen-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-n-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes such as dihydropteroate synthetase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, leading to the death of bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Sulfonamides are a versatile class of compounds with diverse therapeutic applications. Below, 4-amino-N-(naphthalen-1-yl)benzene-1-sulfonamide is compared with key analogs based on structural features, physicochemical properties, and biological activity.
Substituent Effects on Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | LogP | Key Properties |
|---|---|---|---|---|
| This compound | Naphthalen-1-yl | 298.36 | 4.96 | High lipophilicity, crystalline solid |
| Sulfamethoxazole | 5-methylisoxazol-3-yl | 253.28 | ~0.5 | Moderate solubility, antimicrobial |
| 4-Amino-N-(4-chlorophenyl)benzene-1-sulfonamide | 4-chlorophenyl | 282.74 | N/A | Lower lipophilicity, antimicrobial |
| 4-Amino-N-(4-iodophenyl)benzene-1-sulfonamide | 4-iodophenyl | 374.20 | N/A | High molecular weight, halogenated |
- Molecular Weight : Bulky substituents like naphthalen-1-yl increase molecular weight, which may influence pharmacokinetic profiles .
Antimicrobial Activity
- This compound: Exhibits broad-spectrum antimicrobial activity, with MIC values comparable to sulfamethoxazole but superior to simpler phenyl analogs .
- Sulfamethoxazole : A clinically used antimicrobial agent targeting dihydropteroate synthase; lower LogP enhances solubility but may limit tissue penetration .
Antiproliferative Activity
- The naphthalen-1-yl group in this compound enhances antiproliferative activity by 2–3 fold compared to phenyl-substituted derivatives (e.g., 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide). This is attributed to improved hydrophobic interactions with cellular targets .
Structural-Activity Relationship (SAR) Insights
- Aromatic Bulk : Naphthalen-1-yl’s extended aromatic system increases van der Waals interactions with target proteins, improving binding affinity .
- Electron-Withdrawing Groups : Halogenated analogs (e.g., 4-chloro, 4-iodo) show moderate activity but lack the broad efficacy of naphthalen-1-yl derivatives .
- Heterocyclic Substituents : Compounds like sulfamethoxazole (isoxazole) and sulfamerazine (pyrimidine) prioritize solubility over lipophilicity, tailoring them for specific therapeutic niches .
Key Research Findings
- Synthetic Flexibility : Diazotization and coupling reactions allow modular substitution, enabling rapid diversification of sulfonamide libraries .
- Therapeutic Potential: The naphthalen-1-yl derivative’s dual antimicrobial and antiproliferative activity positions it as a candidate for multi-target drug development .
- Limitations : High LogP may necessitate formulation optimization to address solubility challenges in vivo .
Biological Activity
4-Amino-n-(naphthalen-1-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the scientific community due to its diverse biological activities. This article reviews the compound’s pharmacological properties, including its potential applications in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to a sulfonamide group, which is known for its role in various biological mechanisms. The general structure can be represented as follows:
This structure contributes to its interaction with biological targets, particularly enzymes and receptors involved in disease processes.
Inhibition of Carbonic Anhydrases
Research indicates that sulfonamides, including this compound, act as inhibitors of carbonic anhydrases (CAs). These enzymes are crucial in regulating pH and fluid balance in tissues. A study demonstrated that various substituted diazobenzenesulfonamides exhibited significant binding affinity towards multiple CA isoforms (CA I, II, VI, VII) . This suggests that the compound may have therapeutic potential in conditions where CA inhibition is beneficial, such as glaucoma and certain types of cancer.
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study focusing on substituted sulfonamide derivatives, it was found that certain compounds showed promising activity against breast cancer cells (MDA MB-231) . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Theoretical studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance:
- Absorption : The compound exhibits favorable permeability across biological membranes.
- Distribution : It shows a moderate volume of distribution, indicating effective tissue penetration.
- Metabolism : Potential interactions with cytochrome P450 enzymes were explored, suggesting that the compound may not be extensively metabolized via this pathway .
Study on Perfusion Pressure
A recent study investigated the effects of related benzenesulfonamide derivatives on perfusion pressure in animal models. The results indicated that certain derivatives could significantly lower perfusion pressure, implicating their potential cardiovascular effects . While specific data on this compound were not directly reported, these findings highlight the relevance of sulfonamide derivatives in cardiovascular research.
Cytotoxic Evaluation
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, derivatives synthesized from this compound demonstrated significant inhibition of cell growth in breast cancer models . The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene ring can enhance biological activity.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-N-(naphthalen-1-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via sulfonylation, typically by reacting 4-aminobenzenesulfonyl chloride with 1-naphthylamine. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., acetone or DMF), pH (neutral to slightly basic), and temperature (60–80°C). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures high purity. Reaction progress can be monitored using TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonamide S=O stretches via IR at 1150–1350 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the 3D structure. SHELX software (SHELXL) refines hydrogen-bonding networks (e.g., N–H⋯O interactions) and lattice parameters. Crystals are grown via slow evaporation in acetone/water, ensuring diffraction quality (R-factor <0.05) .
Advanced Research Questions
Q. How can researchers address discrepancies in enzymatic inhibition data when evaluating this compound against dihydropteroate synthetase (DHPS)?
- Methodological Answer : Discrepancies may arise from bacterial DHPS isoform variability or assay conditions. Standardize assays using fixed NADPH concentrations (0.1–0.5 mM) and pH 7.4 buffers. Employ isothermal titration calorimetry (ITC) to measure direct binding affinities (Kd values) and compare with control inhibitors (e.g., sulfadiazine). Cross-validate results using in silico docking (AutoDock) to identify conserved binding motifs across isoforms .
Q. What co-crystallization strategies enhance the structural analysis of this compound, particularly for resolving hydrogen-bonding networks?
- Methodological Answer : Co-crystallize with hydrogen-bond donors like benzoic acid (1:1 molar ratio) in acetone/water. The resulting co-crystals often form heterosynthons (e.g., eight-membered {⋯NH⋯O⋯HN⋯O} rings), stabilizing specific conformations. Optimize solvent ratios (3:1 acetone/water) and evaporation rates (0.5 mL/day) to improve crystal quality. Refinement in SHELXL highlights intermolecular interactions critical for lattice stability .
Q. What computational approaches are recommended to predict the binding interactions between this compound and target proteins like TRPM8 channels?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model ligand-receptor interactions, focusing on residues in the TRPM8 pore region (e.g., Y745, R850). Validate predictions via molecular dynamics (GROMACS, 100 ns simulations) to assess binding stability (RMSD <2 Å). Confirm antagonism experimentally using calcium imaging in TRPM8-expressing HEK293 cells, comparing responses to menthol (agonist control) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
